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Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,5-Dimethoxyphenyl)-2-nitropropene is a crystalline organic compound that serves as a
critical intermediate in the synthesis of various psychoactive phenethylamines.[1] Specifically, it
is the direct precursor to 2,5-Dimethoxyamphetamine (2,5-DMA), a foundational structure for a
range of potent psychedelic compounds known as the DOXx series.[2][3] The synthesis of this
nitropropene is typically achieved through a Henry condensation reaction (also known as a
nitroaldol reaction) between 2,5-dimethoxybenzaldehyde and nitroethane.[4][5][6] This guide
provides a comprehensive overview of its synthesis, key reactions, and physical properties,
compiling data from various literary sources to serve as a technical resource for researchers in
medicinal chemistry and drug development.

Physical and Chemical Properties

1-(2,5-Dimethoxyphenyl)-2-nitropropene is a yellow crystalline solid.[7] Its chemical
properties are summarized in the table below.
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Property Value Reference
CAS Number 18790-57-3 [1]8]
Molecular Formula C11H13NO4 [1][8]
Molecular Weight 223.23 g/mol [1][8]
Appearance Yellow crystalline solid [1107]
Melting Point 72-75 °C [9]
1,4-Dimethoxy-2-(2-nitro-1-
Synonyms propenyl)-benzene; 2-Nitro-1- (7]

(2,5-dimethoxyphenyl)-1-
propene; 2,5-DMP2NP

Synthesis: The Henry Condensation

The primary route for synthesizing 1-(2,5-Dimethoxyphenyl)-2-nitropropene is the Henry

condensation of 2,5-dimethoxybenzaldehyde with nitroethane. This reaction can be catalyzed

by various bases and catalyst systems, leading to different yields and reaction conditions.

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis of 1-(2,5-Dimethoxyphenyl)-2-nitropropene via
Henry condensation.
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Comparative Synthesis Data

The choice of catalyst and solvent significantly impacts the reaction's efficiency and yield.

Below is a comparison of various reported methods.

Reaction . Melting
Catalyst Solvent . Yield . Reference
Conditions Point (°C)
Ammonium Glacial Acetic  Reflux for 3h
_ 50.6% 72-75 [9]
Acetate Acid at 135°C
Ammonium Nitroethane Reflux for 2h
70% [10]
Acetate (excess) at 100°C
Ethylenediam
) ) Isopropanol
ine / Acetic ) Reflux for 4h 60% [7]
) (iPrOH)
Acid
) Stir at 60-
Ethylenediam
) ) Isopropanol 65°C for 1.5h,
ine Diacetate ] ) 89.3% [11]
(iPrOH) crystallize
(EDDA)
over 4 days
Cyclohexyla Glacial Acetic  Heat at
_ , ~100% [11]
mine Acid ~80°C for 3h

Detailed Experimental Protocols

Method 1: Ammonium Acetate in Acetic Acid[9]

The mixture is refluxed for 3 hours using an oil bath set to 135°C.
After reflux, the solvents are removed by vacuum distillation.

The resulting residue is suspended in water and extracted with chloroform.

A solution of 75g of 2,5-dimethoxybenzaldehyde in 375ml of glacial acetic acid is prepared.

To this solution, 49ml of nitroethane and 31.2g of anhydrous ammonium acetate are added.
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e The chloroform is evaporated, and the crude product is recrystallized from methanol.
e This procedure yields 1-(2,5-Dimethoxyphenyl)-2-nitropropene as yellow crystals.

Method 2: Ethylenediamine Diacetate (EDDA) in Isopropanol[11]

In a 250ml beaker, dissolve 20g of 2,5-dimethoxybenzaldehyde and 2.16g of EDDA in 95ml
of isopropanol with slight heating and stirring.

e Add 11.7g of nitroethane to the solution.

e Heat the mixture to 60-65°C and stir for 1.5 hours. The volume may decrease due to
evaporation.

o Stopper the beaker and set it aside for crystallization to occur over approximately 4 days,
resulting in a thick slurry.

« Filter the slurry and wash the collected crystals and the beaker with cold isopropanol.
» For purification, add the crystals to 50ml of methanol and heat on a water bath.

o Stopper the beaker, allow it to cool, and then transfer to a refrigerator for 12 hours to
complete crystallization.

Filter the purified crystals, wash with cold methanol, and allow them to air dry.

Key Reactions: Reduction to 2,5-
Dimethoxyamphetamine

The primary application of 1-(2,5-Dimethoxyphenyl)-2-nitropropene is its reduction to 2,5-
dimethoxyamphetamine (2,5-DMA). This transformation reduces both the alkene double bond
and the nitro group to an amine.

Reduction Workflow Diagram
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Caption: General workflow for the reduction of 1-(2,5-Dimethoxyphenyl)-2-nitropropene to
2,5-DMA.
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Comparative Reduction Data

Various reducing agents can accomplish this transformation, with Lithium Aluminum Hydride

(LiAIH4) being a common but powerful choice, and systems like Sodium Borohydride with a

catalyst offering a milder alternative.

Reducing Reaction .
Solvent . Yield
Agent Conditions

Reference

Lithium
Aluminum Diethyl Ether Reflux for 20h -
Hydride (LiAlHa4)

El

Sodium

Borohydride
Isopropanol /

(NaBHa4) / Reflux -
Water

Copper(Il)

Chloride (CuCl2)

[7]

Aluminum

Hydride (AlHs) Tetrahydrofuran ) 95% (amine from
) Reflux for 30 min ]

from LiAlHa4 / (THF) nitropropene)

H2S0a4

[10]

Detailed Experimental Protocols
Method 1: Lithium Aluminum Hydride (LiAlH4) Reduction[9]

e Asolution of 17g of 1-(2,5-Dimethoxyphenyl)-2-nitropropene in 500ml of diethyl ether is

prepared.

e This solution is added dropwise to a well-stirred suspension of 12g of LiAIH4 in 700ml of

anhydrous ether.

e The mixture is refluxed for 20 hours.

o After reflux, the mixture is cooled in an ice bath, and the excess hydride is carefully

decomposed by the addition of 500ml of water.

© 2025 BenchChem. All rights reserved. 7/10

Tech Support


https://www.erowid.org/archive/rhodium/chemistry/doc.synth.html
https://www.reddit.com/r/TheeHive/comments/1bnzka8/synthesis_of_dob_hcl_from_25dimethoxybenzaldehyde/
https://www.designer-drug.com/pte/12.162.180.114/dcd/chemistry/doef.html
https://www.erowid.org/archive/rhodium/chemistry/doc.synth.html
https://www.benchchem.com/product/b7767115?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 300g of potassium sodium tartrate (Rochelle salt) is dissolved in the mixture to aid in the
separation of layers.

e The aqueous phase is separated and extracted three times with 100ml portions of diethyl
ether.

e The combined ether phases are washed with brine and dried over anhydrous sodium sulfate
to yield the amine product.

Method 2: Sodium Borohydride / Copper(ll) Chloride Reduction[7]

Add 6.8g of NaBHa4 to a three-neck round-bottom flask, followed by a mixture of 140ml of
isopropanol and 70ml of water.

 Stir until the NaBHa4 has dissolved, then add 10g of 1-(2,5-Dimethoxyphenyl)-2-
nitropropene in small portions over 5 minutes.

» Allow the solution to stir at room temperature until the yellow color of the nitropropene
disappears.

o Heat the solution to reflux.

e Add a solution of 3.4g of NaBHa4 in 10ml of 1N NaOH, followed by the careful, portion-wise
addition of a solution of 1.3g of CuClz dihydrate in 10ml of water.

e Continue to reflux for at least 30 minutes. Additional stabilized NaBHa4 solution can be added
if the reaction slows.

e Proceed with standard workup and extraction to isolate the amine product.

Spectroscopic Data

Detailed spectroscopic data such as NMR, IR, and mass spectrometry are crucial for the
unambiguous identification and characterization of 1-(2,5-Dimethoxyphenyl)-2-nitropropene.
While several synthesis papers confirm its formation through melting point and subsequent
reactions, they often omit detailed spectral assignments. Researchers should perform their own
analytical characterization (*H NMR, 3C NMR, IR, MS) to confirm the identity and purity of the
synthesized compound. For reference, spectral data for the closely related compound 1-(2,5-
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dimethoxy-4-nitrophenyl)-2-aminopropane (DON) has been published and may offer some
comparative insights into the signals expected from the 2,5-dimethoxyphenyl moiety.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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